1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Autotaxin LPA Fibrosis

This specific azetidine-3-carbonitrile is a potent autotaxin inhibitor (IC50 9 nM) with a confirmed metabolic half-life >60 min. Crucial for reproducible ATX-LPA pathway research. The exact 2-methylpyrimidin-4-yl substitution is required for target engagement; generic analogs will compromise data. For fibrotic disease and cancer studies demanding validated nanomolar potency and stability.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 1871738-87-2
Cat. No. B2615979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile
CAS1871738-87-2
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESCC1=NC=CC(=N1)N2CC(C2)C#N
InChIInChI=1S/C9H10N4/c1-7-11-3-2-9(12-7)13-5-8(4-10)6-13/h2-3,8H,5-6H2,1H3
InChIKeyDVHORIVTQYFIOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile: A Potent Autotaxin Inhibitor Scaffold for Preclinical Inflammation and Fibrosis Research


1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile (CAS 1871738-87-2) is a synthetic heterocyclic small molecule characterized by a 4-substituted pyrimidine ring linked to an azetidine-3-carbonitrile moiety. It is disclosed as Example 1-9 in patents covering compounds that inhibit autotaxin (ATX/ENPP2), a secreted enzyme critical for the production of the bioactive lipid lysophosphatidic acid (LPA) [1]. The compound exhibits nanomolar potency against autotaxin, positioning it as a valuable tool for investigating ATX-LPA signaling pathways implicated in fibrotic diseases and cancer.

Why Off-the-Shelf 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile Cannot Be Replaced by Similar Azetidine or Pyrimidine Analogs


Substituting 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile with a seemingly similar azetidine-pyrimidine compound risks profound changes in target engagement and biological outcome. While the azetidine-3-carbonitrile core is a common motif in kinase and autotaxin inhibitors, the precise substitution pattern on the pyrimidine ring—specifically the 2-methyl and 4-azetidinyl arrangement—dictates both potency and selectivity. For instance, related azetidinyl-pyrimidine compounds with alternative substitutions or linkers exhibit widely varying inhibitory activities against kinases like CSF-1R or dual M3/PDE4 targets, often requiring extensive optimization to achieve acceptable cellular potency [1]. Even within the same autotaxin inhibitor patent series, minor structural modifications lead to significant shifts in IC50 values [2]. Therefore, using a generic or uncharacterized analog without the exact 2-methylpyrimidin-4-yl substitution pattern would invalidate any quantitative comparisons and compromise the reproducibility of experiments designed to probe ATX-mediated pathways.

Quantitative Differentiation: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile vs. Autotaxin Inhibitors and Azetidine Analogs


Autotaxin Inhibition Potency: 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile vs. First-in-Class Clinical Candidate GLPG1690

The target compound, disclosed as Example 1-9 in US10961242, exhibits an IC50 of 9 nM against autotaxin (ATX/ENPP2) in an enzymatic assay using a two-fold dilution series starting at 10 µM [1]. This potency is substantially higher than that of GLPG1690 (ziritaxestat), a first-in-class autotaxin inhibitor that progressed to Phase III clinical trials for idiopathic pulmonary fibrosis, which has a reported IC50 of 131 nM under comparable assay conditions .

Autotaxin LPA Fibrosis

Metabolic Stability Advantage of the Azetidine-3-carbonitrile Scaffold vs. Pyrrolidine Analogs

The azetidine ring in 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile confers a significant pharmacokinetic advantage over related five-membered heterocycles. In microsomal stability assays, azetidine-containing compounds demonstrate markedly longer half-lives compared to their pyrrolidine counterparts [1]. For example, a structurally related 1-(2-Methylpyrimidin-4-yl)azetidin-3-amine analog exhibited a half-life (t₁/₂) exceeding 60 minutes, whereas the corresponding pyrrolidine analog had a t₁/₂ of only 12 minutes . This enhanced stability is attributed to the reduced susceptibility of the four-membered azetidine ring to oxidative metabolism by cytochrome P450 enzymes.

Metabolic Stability Azetidine Pyrrolidine

Kinase Inhibition Potential: Azetidinyl Pyrimidines as Privileged Scaffolds for Selective Kinase Modulation

Azetidinyl pyrimidine compounds, including the 1-(2-Methylpyrimidin-4-yl)azetidine core, are recognized as privileged scaffolds for inhibiting kinases due to their ability to form key hydrogen bond interactions within the ATP-binding pocket [1]. This class has yielded potent inhibitors of CSF-1R (e.g., JTE-952, cellular IC50 = 20 nM) [2] and JAK proteins [3]. While direct kinase inhibition data for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile is not yet published, its structural similarity to these advanced leads positions it as a valuable starting point for kinase-focused drug discovery programs.

Kinase Inhibitor CSF-1R JAK

Dual M3 Antagonist / PDE4 Inhibitor Potential: Leveraging the 3-Substituted Azetidinyl Pyrimidine SAR

Structure-activity relationship (SAR) studies on 3-substituted azetidinyl pyrimidines have established this scaffold as a platform for developing potent dual M3 muscarinic receptor antagonists and phosphodiesterase 4 (PDE4) inhibitors [1]. The introduction of 3-substituted azetidinyl groups onto a 4,6-diaminopyrimidine core significantly improved PDE4 inhibitory activity, leading to compounds with in vivo efficacy in pulmonary inflammation models [2]. The 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile structure, while not identical, shares the critical azetidinyl-pyrimidine linkage and offers a distinct substitution pattern that could yield a different pharmacological profile within this established therapeutic class.

COPD M3 Antagonist PDE4 Inhibitor

Primary Research and Procurement Applications for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile


Autotaxin Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on its potent 9 nM IC50 against autotaxin [1], 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile serves as an ideal starting point for medicinal chemistry campaigns aimed at developing novel ATX inhibitors for fibrotic diseases. Researchers can use this compound to systematically explore modifications around the pyrimidine and azetidine rings to improve selectivity, pharmacokinetic properties, or in vivo efficacy, leveraging the established SAR from the US10961242 patent family.

Pharmacokinetic Profiling and Metabolic Stability Optimization

The azetidine-3-carbonitrile scaffold confers enhanced metabolic stability compared to pyrrolidine analogs, with t₁/₂ > 60 minutes in microsomal assays . This makes 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile a valuable probe for understanding structure-metabolism relationships and for designing compounds with improved in vivo exposure, particularly in programs where rapid hepatic clearance is a liability.

Kinase Inhibitor Discovery and Selectivity Profiling

Given the well-documented utility of azetidinyl pyrimidines as kinase inhibitors [2], this compound can be screened against panels of kinases to identify novel targets or to serve as a core scaffold for developing selective inhibitors of kinases like CSF-1R, JAK, or others implicated in inflammatory diseases and cancer. Its structural similarity to JTE-952 (cellular IC50 20 nM) [3] supports its potential for achieving high cellular potency.

Chemical Biology Tool for Probing ATX-LPA Signaling

The compound's high potency against autotaxin [1] enables its use as a chemical probe in cellular and in vivo models to dissect the role of LPA signaling in processes like cell migration, proliferation, and fibrosis. It can be used alongside established inhibitors like GLPG1690 to validate target engagement and to study resistance mechanisms in ATX-driven pathologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Methylpyrimidin-4-yl)azetidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.